molecular formula C17H16O2 B3425409 (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 41564-65-2

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3425409
CAS No.: 41564-65-2
M. Wt: 252.31 g/mol
InChI Key: QSTYRJCRRHXXQH-KPKJPENVSA-N
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Description

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

    Reactants: 4-methoxybenzaldehyde and 4-methylacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-methoxybenzoic acid and 4-methylbenzoic acid.

    Reduction: 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one.

    Substitution: Halogenated derivatives such as 4-bromo- or 4-chloro-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, chalcones and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is studied for its potential to inhibit enzymes and pathways involved in these biological processes.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research focuses on their ability to modulate biological targets such as kinases and transcription factors, which are implicated in various diseases.

Industry

Industrially, this compound is used in the development of dyes, pigments, and polymers. Its structural properties contribute to the stability and colorfastness of these materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways by affecting the activity of transcription factors and kinases.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the second phenyl ring.

    (2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group on the first phenyl ring.

Uniqueness

The presence of both methoxy and methyl groups in (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This dual substitution pattern can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTYRJCRRHXXQH-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192635
Record name (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41564-65-2, 6552-71-2
Record name (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41564-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC141835
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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